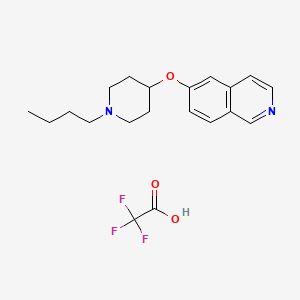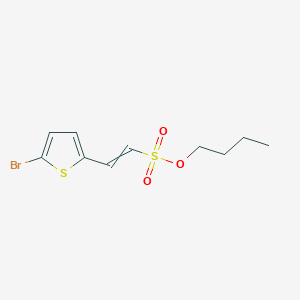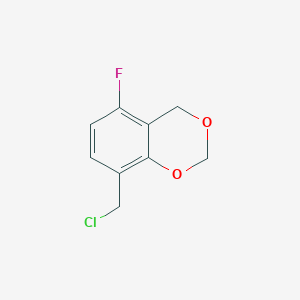
8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine is an organic compound characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzodioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine typically involves the chloromethylation of a precursor compound. One common method is the reaction of 5-fluoro-1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This reaction yields the desired chloromethylated product in good to excellent yields.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of chlorosulfonic acid and dimethoxymethane as chloromethylating agents, catalyzed by zinc iodide in dichloromethane. This method is advantageous due to its mild reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the fluorine atom can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
5-Chloromethyl-8-hydroxyquinoline: Known for its antimicrobial properties.
Chloromethyl methyl ether: Used as a reagent in organic synthesis.
8-Hydroxyquinoline derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects
Uniqueness: 8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzodioxine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
833484-95-0 |
|---|---|
Molekularformel |
C9H8ClFO2 |
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
8-(chloromethyl)-5-fluoro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H8ClFO2/c10-3-6-1-2-8(11)7-4-12-5-13-9(6)7/h1-2H,3-5H2 |
InChI-Schlüssel |
WHVDDTBZDVUFBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2OCO1)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


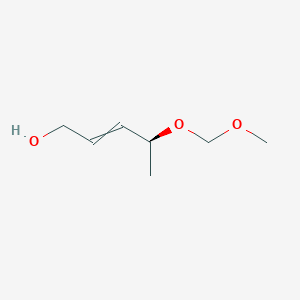
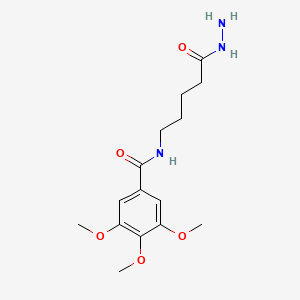
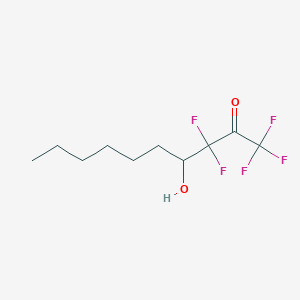
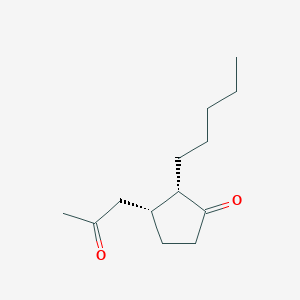
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

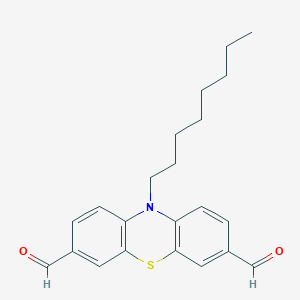
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)

![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
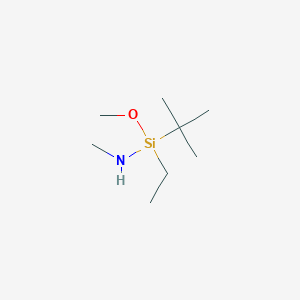
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
